2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal
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Overview
Description
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone, with two methyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: 2,4-Dimethyl-5-(4-nitrophenyl)pentanoic acid.
Reduction: 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dienal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
- 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dienal
- 2,4-Dimethyl-5-(4-methoxyphenyl)penta-2,4-dienal
- 2,4-Dimethyl-5-(4-chlorophenyl)penta-2,4-dienal
Comparison: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro compound exhibits different redox properties and can participate in unique chemical transformations .
Properties
CAS No. |
59488-84-5 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dienal |
InChI |
InChI=1S/C13H13NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-9H,1-2H3 |
InChI Key |
AUWSMMPISFYXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=O |
Origin of Product |
United States |
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